

Deep Learning in Cryo-EM: A Comparative Guide to Topaz and crYOLO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Topaz*

Cat. No.: *B1169984*

[Get Quote](#)

For researchers, scientists, and drug development professionals navigating the complexities of cryo-electron microscopy (cryo-EM), the automated selection of protein particles from micrographs is a critical and often challenging step. The advent of deep learning-based particle pickers has revolutionized this process, offering significant improvements in accuracy and efficiency over traditional methods. This guide provides an objective comparison of two leading deep learning pickers, **Topaz** and crYOLO, supported by experimental data and detailed methodologies.

Core Technology and Approach

At the heart of both **Topaz** and crYOLO are sophisticated deep learning models, yet their underlying philosophies and training methodologies differ significantly.

Topaz utilizes a convolutional neural network (CNN) framework distinguished by its use of positive-unlabeled (PU) learning.^{[1][2][3][4]} This innovative approach allows the model to be trained effectively with a small, sparsely labeled set of "positive" examples (the particles of interest) without requiring the explicit labeling of "negative" examples (background, ice contamination, or other artifacts).^{[1][4]} By treating all unlabeled regions as potentially containing particles, **Topaz** aims to mitigate bias and can be particularly powerful for identifying challenging, non-globular, or previously unseen particle views.^[1]

crYOLO, on the other hand, is built upon the "You Only Look Once" (YOLO) object detection system, a well-established architecture in computer vision renowned for its speed and accuracy.^{[1][5][6]} It frames particle picking as a real-time object detection task.^[1] crYOLO's

methodology typically involves training a model on manually picked positive examples, and it has been shown to be highly effective, especially with the availability of pre-trained general models that can often be used without dataset-specific training.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Performance Benchmark: Topaz vs. crYOLO

The performance of a particle picker is paramount to the success of a cryo-EM project, directly impacting the quality of the final 3D reconstruction. A 2024 study by Gyawali et al. provides a valuable benchmark, comparing **Topaz** with crYOLO and another deep learning-based picker, CryoSegNet. The study utilized the CryoPPP dataset, which comprises seven distinct protein datasets, to evaluate the pickers on key performance metrics.[\[10\]](#)

Particle Picker	Average Precision	Average Recall	Average F1-Score	Total Particles Picked (from 7 datasets)
Topaz	0.704	0.802	0.729	475,342
crYOLO	0.744	0.768	0.751	297,325

Table 1: Quantitative performance comparison of **Topaz** and crYOLO on the CryoPPP benchmark dataset. Data sourced from Gyawali et al. (2024).[\[10\]](#)

As the data indicates, **Topaz** excels in recall, identifying the highest number of particles.[\[10\]](#) This can be particularly advantageous in cases where the initial particle pool is limited. However, crYOLO demonstrates a more balanced performance with a higher F1-score, suggesting a good trade-off between correctly identifying true particles and minimizing false positives.[\[10\]](#) Qualitative observations from another study highlighted that **Topaz**, while picking the most particles, also had a tendency to select more false positives, particularly in areas with ice contamination.[\[11\]](#)[\[12\]](#)

Further comparative analysis on the resolution of 3D density maps reveals that while both methods are capable of producing high-resolution structures, the performance can be dataset-dependent. One study found that on average, the resolution of reconstructions from particles picked by **Topaz** was slightly better than those from crYOLO (3.57 Å vs. 3.85 Å).[\[13\]](#) However, another study on a different set of proteins showed that crYOLO sometimes underperformed due to picking a smaller number of particles.[\[14\]](#)

Experimental Protocols and Workflows

The successful application of both **Topaz** and crYOLO relies on a structured workflow. While the specifics can be tailored to the dataset and computational environment, a general protocol for a comparative evaluation would involve the following key steps:

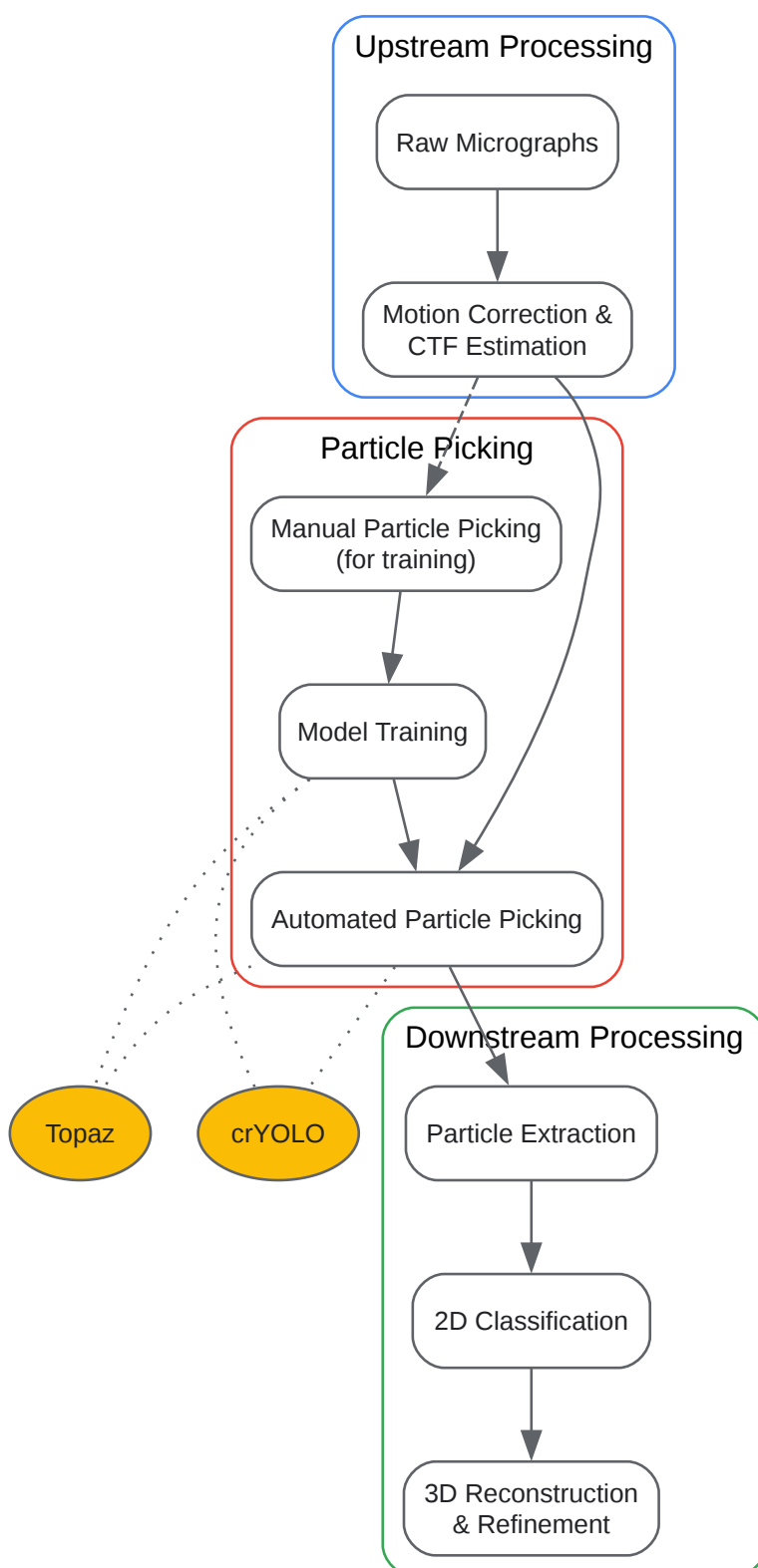
Experimental Protocol for Comparative Evaluation

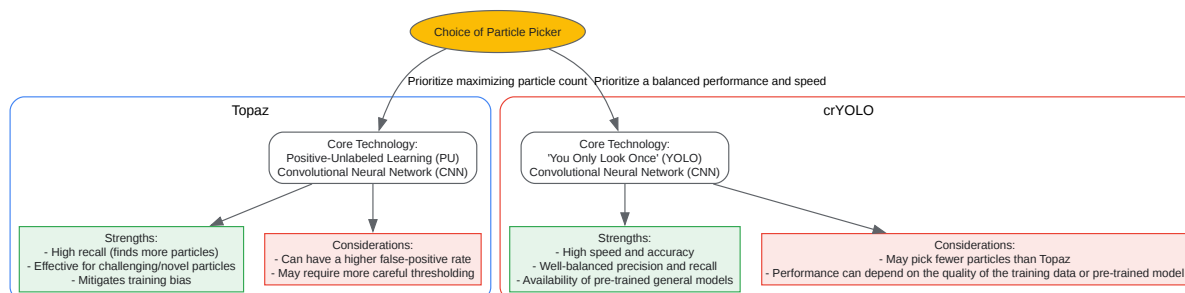
- Data Preparation:
 - Select a representative set of cryo-EM micrographs.
 - Perform initial pre-processing steps such as motion correction and CTF estimation.
 - For training, manually pick a consistent number of particles (e.g., 1,000-2,000) from a subset of the micrographs to serve as the ground truth for both methods. This ensures a fair comparison of their learning capabilities.
- Model Training:
 - **Topaz**: Train a **Topaz** model using the manually picked particle coordinates as "positive" examples. The remaining areas of the micrographs will be treated as "unlabeled." Key parameters to consider are the number of epochs, learning rate, and the radius around the particle center to be considered positive.[\[15\]](#)[\[16\]](#)
 - crYOLO: Train a crYOLO model using the same set of manually picked particles. Alternatively, for a quick evaluation, a pre-trained general model can be used and optionally fine-tuned on the specific dataset.[\[17\]](#)[\[18\]](#)
- Particle Picking:
 - Apply the trained **Topaz** and crYOLO models to the entire set of micrographs to generate particle picks.
 - Adjust the picking threshold for each program to optimize the balance between the number of particles picked and the false positive rate.
- Downstream Processing and Evaluation:

- Extract particle stacks for both sets of picks.
- Perform 2D classification to remove clear "junk" particles.
- Subject the cleaned particle stacks to ab-initio 3D reconstruction and subsequent 3D refinement.
- Compare the final 3D maps based on their resolution (e.g., using Fourier Shell Correlation) and overall quality.
- Quantitatively assess the performance of the initial picking using metrics such as precision, recall, and F1-score against the manually picked ground truth.

Visualizing the Comparison

To better understand the workflow and the comparative aspects of **Topaz** and crYOLO, the following diagrams illustrate the general particle picking process and the key decision points when choosing between the two.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. benchchem.com [benchchem.com]
2. Topaz [cb.csail.mit.edu]
3. Positive-unlabeled convolutional neural networks for particle picking in cryo-electron micrographs - PMC [pmc.ncbi.nlm.nih.gov]
4. benchchem.com [benchchem.com]
5. Two particle-picking procedures for filamentous proteins: SPHIRE-crYOLO filament mode and SPHIRE-STRIPER - PMC [pmc.ncbi.nlm.nih.gov]
6. SPHIRE-crYOLO particle picker [mpi-dortmund.mpg.de]
7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]
- 9. Welcome to crYOLO's User Guide! — crYOLO documentation [cryolo.readthedocs.io]
- 10. benchchem.com [benchchem.com]
- 11. Accurate cryo-EM protein particle picking by integrating the foundational AI image segmentation model and specialized U-Net - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Code Ocean [codeocean.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Tutorials — crYOLO documentation [cryolo.readthedocs.io]
- To cite this document: BenchChem. [Deep Learning in Cryo-EM: A Comparative Guide to Topaz and crYOLO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169984#comparing-topaz-with-other-particle-picking-software-like-cryolo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com